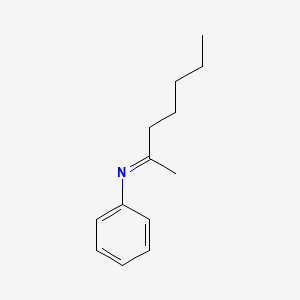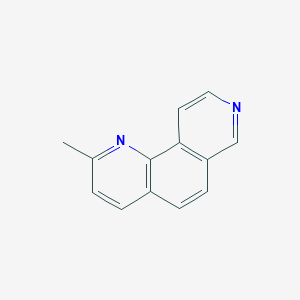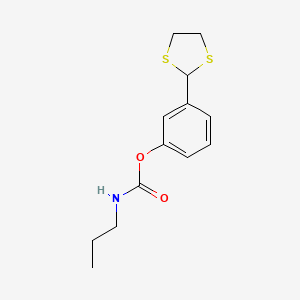
2-(9H-Fluoren-2-YL)-3-methoxy-3-methyloxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Fluoren-2-YL)-3-methoxy-3-methyloxaziridine is a heterocyclic organic compound that features a fluorene moiety linked to an oxaziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-2-YL)-3-methoxy-3-methyloxaziridine typically involves the reaction of 9H-fluoren-2-yl isocyanate with appropriate reagents under controlled conditions. One common method includes the use of methoxyamine and a suitable base to facilitate the formation of the oxaziridine ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-2-YL)-3-methoxy-3-methyloxaziridine can undergo various chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form corresponding oxaziridinium ions.
Reduction: Reduction reactions can open the oxaziridine ring, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxaziridinium salts, reduction can produce amines or alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(9H-Fluoren-2-YL)-3-methoxy-3-methyloxaziridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-2-YL)-3-methoxy-3-methyloxaziridine involves its interaction with specific molecular targets. The oxaziridine ring can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The fluorene moiety contributes to the compound’s stability and electronic properties, enhancing its reactivity and selectivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(9H-Fluoren-2-yl)aryl-1H-benzimidazole: This compound features a similar fluorene moiety but is linked to a benzimidazole ring instead of an oxaziridine ring.
9H-Fluoren-2-yl isocyanate: This compound is a precursor in the synthesis of 2-(9H-Fluoren-2-YL)-3-methoxy-3-methyloxaziridine and shares the fluorene core structure.
Uniqueness
This compound is unique due to the presence of the oxaziridine ring, which imparts distinct reactivity and stability compared to other fluorene derivatives. This makes it a valuable compound in synthetic chemistry and materials science.
Properties
CAS No. |
61144-84-1 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(9H-fluoren-2-yl)-3-methoxy-3-methyloxaziridine |
InChI |
InChI=1S/C16H15NO2/c1-16(18-2)17(19-16)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,9H2,1-2H3 |
InChI Key |
MTZRORVIMUZYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(O1)C2=CC3=C(C=C2)C4=CC=CC=C4C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Pyridin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14575997.png)
![{3-[Butyl(cyanomethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14576005.png)

![3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14576019.png)





![[2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-diyl]bis(phenylmethanone)](/img/structure/B14576043.png)
